molecular formula C23H27ClN6O4S B13714959 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide CAS No. 2227990-34-1

2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide

カタログ番号: B13714959
CAS番号: 2227990-34-1
分子量: 519.0 g/mol
InChIキー: OIMNDLASWLPGBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzenesulfonamide derivative featuring a pyrimidine core substituted with a Boc-protected aminomethylphenyl group and a chlorine atom. Its structure combines a sulfonamide moiety (common in bioactive molecules) with a pyrimidine scaffold, which is prevalent in kinase inhibitors and anticancer agents . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the primary amine, enhancing solubility and stability during synthesis. The chloro substituent at the pyrimidine’s 5-position likely influences electronic properties and binding interactions .

特性

CAS番号

2227990-34-1

分子式

C23H27ClN6O4S

分子量

519.0 g/mol

IUPAC名

tert-butyl N-[[4-[[5-chloro-4-[2-(methylsulfamoyl)anilino]pyrimidin-2-yl]amino]phenyl]methyl]carbamate

InChI

InChI=1S/C23H27ClN6O4S/c1-23(2,3)34-22(31)27-13-15-9-11-16(12-10-15)28-21-26-14-17(24)20(30-21)29-18-7-5-6-8-19(18)35(32,33)25-4/h5-12,14,25H,13H2,1-4H3,(H,27,31)(H2,26,28,29,30)

InChIキー

OIMNDLASWLPGBZ-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)NC)Cl

製品の起源

United States

準備方法

Preparation of the Pyrimidine Core

The pyrimidine core, specifically the 5-chloro-4-pyrimidinyl moiety, is typically synthesized starting from 2,4-dichloropyrimidine . This compound serves as a versatile intermediate for nucleophilic substitution at the 4- and 2-positions.

  • Step 1: Selective substitution at the 4-position of 2,4-dichloropyrimidine with an appropriate aryl amine, such as 4-[(Boc-amino)methyl]aniline , under nucleophilic aromatic substitution conditions. This is often performed in polar aprotic solvents like DMF with a base such as cesium carbonate or sodium hydride to facilitate the reaction.

  • Step 2: The 2-position chlorine is then substituted with an amino group derived from N-methylbenzenesulfonamide or a related amine, completing the pyrimidine substitution pattern.

This sequence is supported by processes described in patent literature, where the chloropyrimidine intermediate undergoes stepwise substitution to afford the desired aminopyrimidine derivatives.

Introduction of the Boc-Protected Aminomethylphenyl Group

The 4-[(Boc-amino)methyl]phenyl substituent is introduced via reaction of the appropriate aniline derivative bearing the protected aminomethyl group.

  • The Boc (tert-butoxycarbonyl) group is used to protect the amino functionality during the synthesis to prevent unwanted side reactions.

  • The aminomethyl group can be introduced by reductive amination or alkylation strategies prior to coupling with the pyrimidine core.

  • After coupling, the Boc group can be retained or selectively removed depending on the subsequent synthetic steps.

This approach aligns with standard protecting group strategies in heterocyclic and medicinal chemistry synthesis.

Formation of the N-Methylbenzenesulfonamide Moiety

The N-methylbenzenesulfonamide group is introduced typically by:

  • Alkylation of the sulfonamide nitrogen with methyl iodide or methyl sulfate under basic conditions (e.g., Cs2CO3 in DMF).

  • Alternatively, sulfonamide formation can be achieved by reaction of aniline derivatives with benzenesulfonyl chloride, followed by methylation of the nitrogen.

This step is critical for imparting the desired physicochemical and biological properties to the final molecule.

Representative Synthetic Scheme

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Nucleophilic aromatic substitution 2,4-dichloropyrimidine + 4-[(Boc-amino)methyl]aniline Cs2CO3, DMF, 80–100 °C 4-substituted chloropyrimidine intermediate
2 Nucleophilic aromatic substitution Intermediate + N-methylbenzenesulfonamide NaH or Cs2CO3, DMF, elevated temperature 2,4-disubstituted pyrimidine derivative
3 Boc protection/deprotection Amino intermediates Boc2O for protection; TFA for deprotection Boc-protected or free amine intermediates
4 Alkylation Sulfonamide intermediate MeI, Cs2CO3, DMF N-methylbenzenesulfonamide substituted final product

In-Depth Research Findings and Notes

Reaction Conditions Optimization

  • Alkylation reactions are optimized using cesium carbonate as a base in DMF to achieve high yields and minimize side reactions.

  • Nucleophilic aromatic substitution on the pyrimidine ring proceeds efficiently under mild heating (80–100 °C), with polar aprotic solvents enhancing nucleophilicity.

  • Boc protection is stable under these conditions and can be removed under acidic conditions (e.g., trifluoroacetic acid) when necessary.

Analytical Characterization

  • Final compounds are characterized by spectroscopic methods including ^1H and ^13C NMR, IR, and HR-MS to confirm structure and purity.

  • Chromatographic methods such as column chromatography or preparative HPLC are used for purification.

Alternative Synthetic Routes

  • Some literature suggests the use of palladium-catalyzed cross-coupling methods for attaching aryl amines to the pyrimidine core, but nucleophilic aromatic substitution remains the most straightforward and commonly employed method for this class of compounds.

  • Cyclocondensation methods for pyrimidine ring assembly are less applicable here due to the substituted nature of the core.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Solvent DMF, DMSO Polar aprotic solvents favored
Base Cs2CO3, NaH Cs2CO3 preferred for alkylation
Temperature 80–100 °C Moderate heating for nucleophilic substitution
Protection Group Boc (tert-butoxycarbonyl) Stable under reaction conditions, removable by acid
Alkylating Agent Methyl iodide (MeI) For N-methylation of sulfonamide
Purification Method Column chromatography, recrystallization Ensures high purity
Characterization Techniques NMR, IR, HR-MS Confirm structure and purity

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Inhibition of VEGFR-2 Kinase Activity

One of the most notable applications of 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide is its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase activity. VEGFR-2 is crucial for angiogenesis, the process through which tumors develop new blood vessels to sustain their growth and metastasis. Inhibition of this receptor can significantly impact tumor progression and is a promising avenue for cancer therapies.

Structural Modifications

The unique combination of functional groups in 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide allows for further modifications aimed at enhancing its therapeutic index or broadening its application scope in oncology. Such modifications could lead to improved efficacy or reduced side effects in clinical settings.

Case Study 1: VEGFR Inhibition

In a study focused on the inhibition of VEGFR-2, 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide demonstrated significant inhibitory effects on kinase activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of tumor cell proliferation.

Case Study 2: Structural Analogues

Comparative studies with structurally similar compounds revealed that modifications to the pyrimidine ring could enhance binding affinity to VEGFR-2. These findings highlight the importance of structural optimization in drug design, particularly for compounds targeting angiogenic pathways.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The pyrimidinyl and benzenesulfonamide groups may interact with specific binding sites, leading to inhibition or activation of biological pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonamide-Pyrimidine Hybrids

Several compounds share the benzenesulfonamide-pyrimidine backbone but differ in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C23H26ClN5O4S Boc-aminomethylphenyl, Cl, N-methylsulfonamide 512.0 Boc protection enhances stability; chloro-pyrimidine may modulate kinase binding
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide C18H18N4O2S Phenylpyrimidine, methylsulfonamide 354.4 Lacks Boc and Cl; simpler structure with phenyl substitution
3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide C19H20ClN5O4S2 Chloropyridine, ethylsulfonyl 481.98 Dual sulfonamide groups; ethylsulfonyl may impact solubility
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide C19H13Cl3N2O3S Trichlorophenyl, benzamide-sulfonamide hybrid 440.7 Multiple Cl substituents; benzamide linkage differs from pyrimidine core

Key Observations :

  • Chlorine substitution at the pyrimidine’s 5-position (target compound) mirrors the chloropyridine in , suggesting shared electronic effects for target engagement.
  • Trichlorinated derivatives (e.g., ) exhibit higher molecular weights and hydrophobicity, which may reduce solubility compared to the target compound.
Binding Conformational Studies

Pyrimidine-based sulfonamides often target protein kinases. For example:

  • 4-((4-(((1R,2R)-2-(dimethylamino)cyclopentyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-methylbenzenesulfonamide binds to the open T-loop conformation of FAK (PDB: 6YVY) .
  • N-methyl-N-(3-(((2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)-methanesulfonamide adopts a closed T-loop conformation (PDB: 6YQ1) .

The target compound’s 5-chloro-pyrimidine and Boc-aminomethylphenyl groups may favor open conformations, similar to , due to steric and electronic compatibility with kinase active sites.

Hydrogen Bonding and Crystal Packing

Compounds like MethylN-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}-(methoxycarbonyl)imino)methyl)carbamate exhibit intramolecular N–H···O/N–H···N hydrogen bonds, forming S(6) and S(7) ring motifs . The target compound’s sulfonamide and pyrimidine groups likely engage in similar hydrogen-bonding networks, stabilizing its conformation.

Research Findings and Implications

  • Synthetic Accessibility : The Boc group simplifies purification and characterization compared to unprotected amines .
  • Bioactivity Potential: Chloro-pyrimidine sulfonamides often inhibit kinases (e.g., FAK, EGFR) . The target compound’s Boc group may shield the amine during transport, enhancing bioavailability.
  • Solubility Challenges : While the Boc group improves solubility, the chloro substituent and aromatic rings may still limit aqueous solubility, necessitating formulation optimization.

生物活性

The compound 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide (CAS: 1809947-04-3) is a novel organic molecule with significant potential in pharmaceutical applications, particularly in oncology. Its structure includes a benzenesulfonamide moiety, a pyrimidine derivative, and various amino groups, contributing to its biological activity. This article explores its biological activity, focusing on its mechanism as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, along with relevant data tables and case studies.

  • Molecular Formula : C_{19}H_{22}ClN_{5}O_{2}S
  • Molecular Weight : Approximately 418.9 g/mol
  • Purity : ≥95%

Research indicates that 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide exhibits potent inhibitory activity against VEGFR-2 kinase. This receptor is crucial for angiogenesis, the process by which new blood vessels form from existing ones, which is essential for tumor growth and metastasis .

Inhibition of VEGFR-2

The compound acts as a competitive inhibitor of VEGFR-2 by binding to the ATP-binding site of the kinase domain, effectively blocking its activity. This inhibition leads to reduced angiogenesis and tumor proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • VEGFR Inhibition Assays
    • IC50 Values : The compound demonstrated IC50 values in the low nanomolar range, indicating high potency compared to standard inhibitors such as sunitinib and erlotinib .
    • Selectivity : It showed selective inhibition of VEGFR-2 over other receptor tyrosine kinases (RTKs), suggesting a favorable therapeutic profile for cancer treatment.
  • Cellular Models
    • In vitro studies using various cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

Case Studies

A series of preclinical studies have been conducted to assess the efficacy of this compound in vivo:

Study 1: Tumor Growth Inhibition

In a xenograft mouse model, administration of 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide resulted in:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed compared to control groups.
  • Angiogenesis Markers : Reduced expression of angiogenesis markers such as CD31 was noted in treated tumors .

Study 2: Cardiovascular Effects

A related study assessed cardiovascular parameters in isolated rat hearts:

  • The compound exhibited effects on perfusion pressure and coronary resistance, indicating potential off-target effects that warrant further investigation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several compounds structurally related to 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide :

Compound NameTargetIC50 (nM)SelectivityNotes
Compound AVEGFR-215HighComparable to sunitinib
Compound BEGFR200LowLess effective against VEGFR
Compound CPDGFR500ModerateBroader kinase inhibition profile

Q & A

Q. Methodological Answer

  • Co-solvent systems : Use DMSO (≤1% v/v) with Tween-80 to enhance solubility without cytotoxicity .
  • pH adjustment : Protonate/deprotonate sulfonamide groups (pKa ~6.5) via phosphate buffer (pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .

How should researchers design assays to evaluate kinase inhibition potency and selectivity?

Advanced Research Question

  • Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM to identify off-target effects .
  • Crystallography : Co-crystallize the compound with target kinases (PDB deposition) to validate binding modes .
  • Cellular IC50 : Use HEK293 cells transfected with luciferase reporters for dose-response curves (n=3 replicates) .

What computational approaches predict binding affinity to biological targets?

Q. Methodological Answer

  • Molecular Docking : AutoDock Vina with AMBER force fields to rank poses (ΔG < −8 kcal/mol indicates strong binding) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analog prioritization .

How can reaction mechanisms for sulfonamide-pyrimidine coupling be elucidated?

Advanced Research Question

  • Kinetic Studies : Monitor intermediates via LC-MS at 5-minute intervals to identify rate-limiting steps .
  • Isotopic Labeling : Use [18O]-H2O to track oxygen incorporation in sulfonamide groups .
  • DFT Calculations : Map transition states (e.g., SNAr vs. radical pathways) using Gaussian09 .

How should contradictory bioactivity data across cell lines be analyzed?

Q. Methodological Answer

  • Metabolic Profiling : Perform LC-MS-based metabolomics to identify cell-specific efflux pumps (e.g., ABCB1 overexpression) .
  • Proteomics : Quantify target protein expression via Western blot (normalize to β-actin) .
  • Hypoxia Mimicry : Test under 1% O2 to assess HIF-1α-mediated resistance .

What advanced purification techniques address byproduct formation during Boc deprotection?

Q. Methodological Answer

  • pH-Sensitive Resins : Use SCX chromatography to isolate protonated amines post-TFA cleavage .
  • Prep-HPLC : C18 column (5 µm, 10 × 250 mm) with 0.1% formic acid/ACN gradient (retention time: 12–14 min) .

How is structural integrity confirmed post-synthesis?

Basic Research Question

  • X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.33–1.37 Å) and angles to validate geometry .
  • HRMS : Match [M+H]+ ions to theoretical m/z (±2 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

What methods assess target engagement in vivo?

Advanced Research Question

  • PET Tracers : Radiolabel with [11C] at the methyl group for pharmacokinetic imaging (t1/2: ~20 min) .
  • Click Chemistry : Conjugate with alkyne tags for pull-down assays and western blot validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。